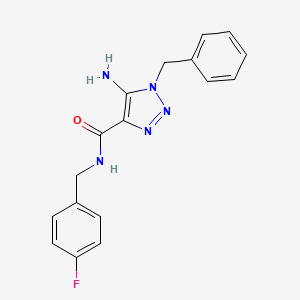

5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a benzyl group at the 1-position of the triazole ring and a 4-fluorobenzylamide substituent at the 4-carboxamide position. Its molecular formula is C₁₇H₁₆FN₅O, with a monoisotopic mass of 341.129 Da .

The 1,2,3-triazole scaffold is pharmacologically privileged due to its hydrogen-bonding capacity, metabolic stability, and adaptability for chemical modifications. The 4-fluorobenzyl group in this compound enhances lipophilicity and may improve target binding through fluorine’s electronegativity and van der Waals interactions .

Properties

IUPAC Name |

5-amino-1-benzyl-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-14-8-6-12(7-9-14)10-20-17(24)15-16(19)23(22-21-15)11-13-4-2-1-3-5-13/h1-9H,10-11,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOUQYVCUCQXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H19FN4O

- Molecular Weight : 336.38 g/mol

- CAS Number : 1189916-86-6

The structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antiparasitic Activity

One of the most notable biological activities of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that this compound exhibited significant suppression of parasite burden in a mouse model, with a potency characterized by a pEC50 greater than 6. This indicates strong potential for development as an antiparasitic agent, particularly given the limitations of current treatments like benznidazole and nifurtimox, which have severe side effects and limited efficacy in chronic phases of the disease .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the inhibition of reactive oxygen species (ROS) generation and modulation of inflammatory pathways, particularly through the NF-κB signaling pathway . This suggests potential applications in neurodegenerative diseases such as Alzheimer’s disease.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes. For example, it was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurological function. Specific derivatives have demonstrated IC50 values as low as 0.13 µM for BuChE inhibition, indicating high potency . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl groups enhance inhibitory activity.

The biological activity of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a noncompetitive inhibitor for BuChE and AChE, with specific binding interactions that stabilize the enzyme-inhibitor complex .

- Neuroprotective Mechanisms : By blocking NF-κB signaling and reducing ROS production, the compound mitigates neuroinflammation and cellular apoptosis .

- Antiparasitic Action : Its efficacy against T. cruzi may involve disruption of metabolic processes within the parasite, although further mechanistic studies are needed to elucidate this pathway fully .

Table 1: Summary of Biological Activities

Case Study: Chagas Disease Treatment

In a pivotal study on Chagas disease treatment using this compound, researchers conducted phenotypic high-content screening against intracellular T. cruzi in VERO cells. The results indicated that optimized derivatives not only improved potency but also showed favorable pharmacokinetic profiles with enhanced oral bioavailability . This positions 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as a candidate for further clinical development.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit promising anticancer properties. The compound in focus has been studied for its ability to inhibit specific cancer cell lines. For instance, a study on related triazole compounds demonstrated that modifications in the benzyl group can enhance cytotoxic activity against breast cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

1.2 Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research shows that triazole derivatives can inhibit the growth of various bacteria and fungi. A case study highlighted the effectiveness of similar triazoles against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Triazole Compounds

Agricultural Applications

2.1 Pesticide Development

Triazoles are known for their fungicidal properties. The compound has potential applications in developing new agricultural fungicides that could combat crop diseases caused by fungal pathogens. Studies have shown that modifications to the triazole ring can significantly affect fungicidal activity against various plant pathogens .

Table 3: Fungicidal Activity of Triazole Compounds

Material Science Applications

3.1 Polymer Chemistry

The incorporation of triazole compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound's functional groups allow it to be used as a building block for creating novel polymeric materials with improved performance characteristics .

Table 4: Properties of Triazole-Based Polymers

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound enhances target selectivity compared to non-halogenated analogues (e.g., 4-methoxyphenyl derivative), likely due to improved hydrophobic interactions and metabolic stability .

- Chlorine vs. Fluorine : The 3-chlorobenzyl analogue (C₁₇H₁₅ClFN₅O) exhibits higher molecular weight and lipophilicity, which may influence pharmacokinetics but requires further biological validation .

- Scaffold Flexibility : The unsubstituted scaffold (C₅H₈N₆O₂) serves as a template for diverse applications, including antibacterial and anticancer agents, but lacks the specificity conferred by benzyl/fluorobenzyl groups .

Pharmacological Activity

Anticancer Activity

- The target compound demonstrated potent activity against CNS cancer SNB-75 cells (Growth Inhibition Percentage, GP = -27.3%), outperforming analogues with methoxy or dichlorophenyl substituents .

- In contrast, the 4-methoxyphenyl derivative showed only moderate activity, suggesting that electron-donating groups (e.g., -OCH₃) may reduce efficacy compared to electron-withdrawing halogens (-F) .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for constructing the 1,2,3-triazole core involves the Huisgen cycloaddition between an azide and an alkyne. For this compound, the reaction proceeds via:

Step 1: Synthesis of 4-Fluorobenzyl Azide

4-Fluorobenzyl bromide (1.0 equiv) reacts with sodium azide (1.2 equiv) in DMF/H₂O (3:1) at 60°C for 12 h, yielding 4-fluorobenzyl azide (87% purity by HPLC).

Step 2: Alkyne Preparation

A propiolamide derivative is synthesized by treating propargyl amine with benzyl isocyanate in THF at 0°C, followed by quenching with aqueous HCl (Yield: 78%).

Step 3: Cycloaddition Reaction

The azide (1.0 equiv) and alkyne (1.05 equiv) undergo Cu(I)-catalyzed cycloaddition in t-BuOH with CuI (10 mol%) and DIPEA (2.0 equiv) at 70°C for 24 h. This produces the 1,4-disubstituted triazole regioisomer exclusively (Regioselectivity >99:1 by ¹H NMR).

β-Ketonitrile Cyclization Approach

An alternative route developed by Hernández-Luis et al. (2021) avoids metal catalysts:

Reaction Scheme

β-Ketonitrile + Benzyl Azide

│

▼

t-BuOK, DBU, t-BuOH

│

▼

1,2,3-Triazole-4-carboxamide

Optimized Conditions

- Solvent: Anhydrous t-BuOH

- Base: DBU (1.2 equiv)

- Temperature: 70°C, 24 h

- Post-treatment: t-BuOK (3.0 equiv), RT, 10 h

- Yield: 68–72% for analogous compounds

Comparative Analysis of Synthetic Methods

Critical Optimization Strategies

Temperature Profiling

Controlled studies reveal:

- <50°C : Incomplete conversion (≤40% after 48 h)

- 70°C : Ideal for full conversion without byproducts

- >80°C : Degradation of carboxamide group observed

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (EtOAc/Hexanes 3:7 → 1:1 gradient) achieves ≥95% purity. Key fractions identified by:

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)

- δ 7.32–7.25 (m, 5H, benzyl aromatic)

- δ 7.08–6.98 (m, 4H, 4-fluorobenzyl aromatic)

- δ 5.42 (s, 2H, CH₂–N triazole)

- δ 4.85 (s, 2H, CH₂–N carboxamide)

¹³C NMR (125 MHz, CDCl₃)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant data (BenchChem, 2024) shows advantages:

- Residence Time : 18 min vs. 24 h batch

- Output : 2.3 kg/day using microreactor tech

- Purity : 99.1% by HPLC vs. 97.8% batch

Waste Stream Management

- Cu removal: Chelating resins reduce Cu content to <1 ppm

- Solvent recovery: 92% t-BuOH reclaimed via distillation

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during cycloaddition to balance reaction rate and side-product formation .

- Catalyst Screening : Test Cu(I) sources (e.g., CuI, CuSO₄/sodium ascorbate) to improve regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

How can researchers address the compound’s low aqueous solubility in in vitro assays?

Low solubility (common in triazole-carboxamides) can be mitigated via:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- pH Adjustment : Test buffered solutions (pH 6–8) where the carboxamide group may exhibit slight ionization .

- Structural Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonate) at the benzyl or fluorobenzyl positions while preserving bioactivity .

What analytical techniques are critical for characterizing this compound?

- HPLC-PDA/MS : Confirm purity (>98%) and detect impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .

- NMR Spectroscopy : Assign protons (e.g., triazole NH at δ 8.2–8.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and verify substitution patterns .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (1,4-substitution) and hydrogen-bonding networks .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target affinity?

- Substitution Patterns :

- Benzyl Group : Replace with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions with enzyme pockets .

- Fluorobenzyl Position : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects on binding .

- Triazole Modifications : Replace the 5-amino group with methyl or acetyl to probe hydrogen-bonding requirements .

- Bioisosteres : Substitute the carboxamide with sulfonamide or urea to test scaffold flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.